molecular formula C8H13N3 B13594528 (1-cyclobutyl-1H-pyrazol-3-yl)methanamine

(1-cyclobutyl-1H-pyrazol-3-yl)methanamine

Cat. No.: B13594528
M. Wt: 151.21 g/mol
InChI Key: VGNVVBCVXNYRMI-UHFFFAOYSA-N
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Description

(1-cyclobutyl-1H-pyrazol-3-yl)methanamine is an organic compound that features a pyrazole ring substituted with a cyclobutyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-cyclobutyl-1H-pyrazol-3-yl)methanamine typically involves the cyclocondensation of acetylenic ketones with hydrazines. For instance, the reaction of cyclobutanone with hydrazine hydrate in the presence of a suitable catalyst can yield the desired pyrazole derivative . The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

(1-cyclobutyl-1H-pyrazol-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(1-cyclobutyl-1H-pyrazol-3-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-cyclobutyl-1H-pyrazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-cyclobutyl-1H-pyrazol-3-yl)methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

(1-cyclobutylpyrazol-3-yl)methanamine

InChI

InChI=1S/C8H13N3/c9-6-7-4-5-11(10-7)8-2-1-3-8/h4-5,8H,1-3,6,9H2

InChI Key

VGNVVBCVXNYRMI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2C=CC(=N2)CN

Origin of Product

United States

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